Comparative Lipophilicity: XLogP3 of 2-(3,5-Dioxopiperazin-1-yl)acetamide vs. Alpha-Methyl Analog
The lipophilicity of 2-(3,5-Dioxopiperazin-1-yl)acetamide, as measured by its computed partition coefficient (XLogP3), is lower than that of its alpha-methyl-substituted analog, indicating higher predicted aqueous solubility [1]. This difference is quantifiable and can directly influence compound handling, biological assay setup, and interpretation of structure-activity relationships [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -1.9 |
| Comparator Or Baseline | 1-Piperazineacetamide,-alpha--methyl-3,5-dioxo-(9CI): -1.5 |
| Quantified Difference | XLogP3 of target is 0.4 units lower |
| Conditions | Computed by XLogP3 3.0 algorithm; data from PubChem [REFS-1, REFS-2] |
Why This Matters
A lower XLogP3 value suggests better aqueous solubility, which can simplify formulation for in vitro assays or facilitate purification steps, making this compound preferable for early-stage research applications where aqueous compatibility is critical.
- [1] PubChem. (2025). 2-(3,5-Dioxopiperazin-1-yl)acetamide (CID 1355505). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 1-Piperazineacetamide,-alpha--methyl-3,5-dioxo-(9CI) (CID 4183418). National Center for Biotechnology Information. View Source
